4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658011
InChI: InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3
SMILES:
Molecular Formula: C6H6BrN3
Molecular Weight: 200.04 g/mol

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile

CAS No.:

Cat. No.: VC14658011

Molecular Formula: C6H6BrN3

Molecular Weight: 200.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile -

Specification

Molecular Formula C6H6BrN3
Molecular Weight 200.04 g/mol
IUPAC Name 4-bromo-1-ethylpyrazole-3-carbonitrile
Standard InChI InChI=1S/C6H6BrN3/c1-2-10-4-5(7)6(3-8)9-10/h4H,2H2,1H3
Standard InChI Key YZQHTTUEHVAXJU-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C#N)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile (CAS 1707746-91-5) is systematically named according to IUPAC guidelines as 4-bromo-1-ethylpyrazole-3-carbonitrile . Its molecular weight is 200.04 g/mol, and the canonical SMILES representation is CCN1C=C(C(=N1)C#N)Br, which encodes the ethyl group at N1, bromine at C4, and nitrile at C3. The InChI key YZQHTTUEHVAXJU-UHFFFAOYSA-N provides a standardized identifier for databases and computational studies .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H6BrN3\text{C}_6\text{H}_6\text{BrN}_3
Molecular Weight200.04 g/mol
Boiling Point (Predicted)314.1 ± 27.0°C
Density (Predicted)1.60 ± 0.1 g/cm³
Purity≥95%

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile typically begins with the ethylation of 4-bromo-1H-pyrazole-3-carbonitrile. A reported method involves reacting 4-bromopyrazole with ethylating agents such as ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate . Alternatively, cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated nitriles may yield the pyrazole core, followed by bromination at the 4-position using bromine or N-bromosuccinimide .

Representative Reaction Scheme:

  • Ethylation:
    4-Bromo-1H-pyrazole-3-carbonitrile+C2H5BrBase4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile+HBr\text{4-Bromo-1H-pyrazole-3-carbonitrile} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{Base}} \text{4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile} + \text{HBr}

  • Bromination:
    1-Ethyl-1H-pyrazole-3-carbonitrile+Br24-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile+HBr\text{1-Ethyl-1H-pyrazole-3-carbonitrile} + \text{Br}_2 \rightarrow \text{4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile} + \text{HBr}

Purification and Characterization

Post-synthesis purification is achieved via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures . Purity is confirmed by HPLC (≥95%), and structural validation employs mass spectrometry (ESI-MS m/z 199.97 [M+H]⁺) and elemental analysis .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s predicted boiling point of 314.1°C suggests moderate thermal stability, suitable for reactions under reflux conditions . Its density of 1.60 g/cm³ aligns with brominated aromatics, indicating a compact molecular packing. Solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile is high, whereas aqueous solubility is limited (slightly soluble in water) .

Reactivity and Functional Group Transformations

The nitrile group at C3 participates in nucleophilic additions, enabling conversion to amides or carboxylic acids. The bromine atom at C4 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, facilitating access to biaryl derivatives . Additionally, the ethyl group at N1 can be further functionalized via oxidation or alkylation.

Table 2: Common Reactions and Applications

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl pharmaceuticals
Nitrile HydrolysisH₂SO₄, H₂O, ΔCarboxamide intermediates
N-AlkylationAlkyl halides, NaH, THFDiversified pyrazole libraries

Applications in Pharmaceutical and Material Science

Enzyme Inhibition

4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile serves as a scaffold for liver alcohol dehydrogenase (ADH) inhibitors. Molecular docking studies suggest that the bromine atom and nitrile group interact with the enzyme’s hydrophobic pocket and catalytic zinc ion, respectively . Derivatives of this compound have shown IC₅₀ values in the micromolar range, making them candidates for treating alcohol-related disorders .

Building Block for Bipyrazoles

The compound’s bromine atom enables Ullmann or Buchwald-Hartwig couplings to synthesize 1,4′-bipyrazoles, which exhibit antitumor and antimicrobial activities . For example, coupling with 1H-pyrazole-4-boronic acid yields bipyrazoles evaluated against MCF-7 breast cancer cells .

Agricultural Chemistry

Incorporating 4-bromo-1-ethyl-1H-pyrazole-3-carbonitrile into fungicides and herbicides enhances their efficacy. Its nitrile group can be transformed into thioureas or triazoles, which disrupt fungal cell membranes .

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